![molecular formula C17H15NO2 B2786305 5-[(Benzyloxy)methyl]quinolin-8-ol CAS No. 22048-79-9](/img/structure/B2786305.png)
5-[(Benzyloxy)methyl]quinolin-8-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-[(Benzyloxy)methyl]quinolin-8-ol is a chemical compound with the CAS number 22048-79-9 . It has a molecular weight of 265.31 . The IUPAC name for this compound is 5-[(benzyloxy)methyl]-8-quinolinol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C17H15NO2/c19-16-9-8-14 (15-7-4-10-18-17 (15)16)12-20-11-13-5-2-1-3-6-13/h1-10,19H,11-12H2 . This code provides a textual representation of the molecular structure.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 265.31 and a linear formula of C17H15NO2 .Scientific Research Applications
Corrosion Inhibition
5-[(Benzyloxy)methyl]quinolin-8-ol analogs have been researched for their potential in corrosion inhibition. Studies have found these compounds to be effective in protecting steel against corrosion in acidic environments. The compounds exhibit mixed-type inhibitory activity and are chemisorbed on the steel surface. The effectiveness of these inhibitors is influenced by their concentration and molecular structure, with some derivatives showing up to 97% efficiency in inhibiting corrosion in specific conditions (El Faydy et al., 2021) (Rbaa et al., 2020).
Surface and Computational Analysis
The surface and computational analysis of these quinolin-8-ol derivatives has further elucidated their corrosion inhibition properties. These studies include scanning electron microscopy, X-ray photoelectron spectroscopy, and theoretical calculations using density functional theory (DFT) and molecular dynamics (MD). Such investigations provide insights into the adsorption mechanisms and surface interactions between the compounds and metallic surfaces (Faydy et al., 2020) (Douche et al., 2020).
Synthesis and Characterization
Research has also focused on the synthesis and characterization of this compound derivatives. These studies typically involve the use of various spectroscopic methods like NMR and FT-IR to confirm the molecular structures of the synthesized compounds. Understanding the structural properties of these compounds is crucial for tailoring their applications, particularly in the field of corrosion inhibition (Patel & Patel, 2017).
Photoluminescence Properties
Some derivatives of 8-hydroxyquinoline, including those related to this compound, have been studied for their photoluminescence properties. These studies involve synthesizing various derivatives and analyzing their fluorescence properties, which could have implications in materials science and optical applications (Xin-hua et al., 2007).
properties
IUPAC Name |
5-(phenylmethoxymethyl)quinolin-8-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2/c19-16-9-8-14(15-7-4-10-18-17(15)16)12-20-11-13-5-2-1-3-6-13/h1-10,19H,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXIAXDRSZAWSDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC2=C3C=CC=NC3=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

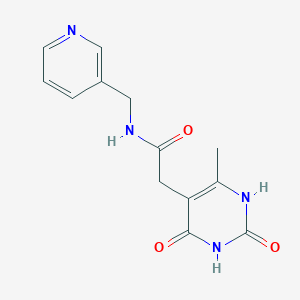
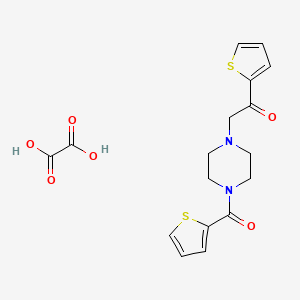
![6-Hydroxy-1-methyl-5-(thiophene-2-carbonyl)-6-(trifluoromethyl)-4-[3-(trifluoromethyl)phenyl]-1,3-diazinan-2-one](/img/structure/B2786225.png)
![Potassium;(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-methylbutanoate](/img/structure/B2786226.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-2-methoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2786227.png)
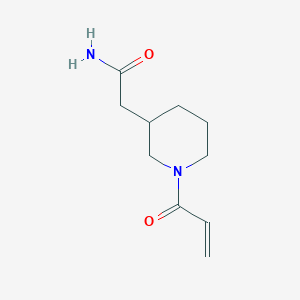

![1-(2-Chlorophenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea](/img/structure/B2786236.png)
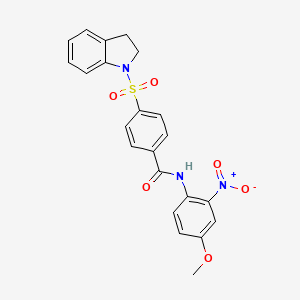
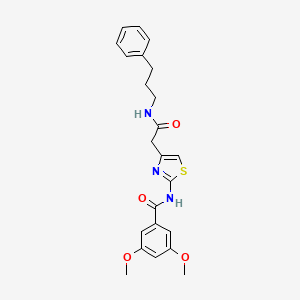
![3-[(Prop-2-yn-1-yl)amino]benzoic acid](/img/structure/B2786240.png)
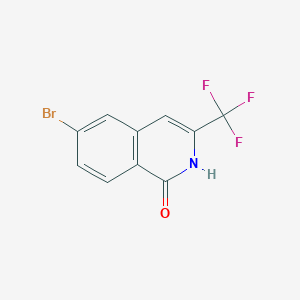
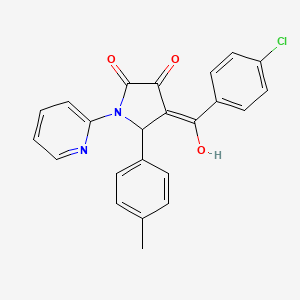
![2-[(2-Methoxyethyl)amino]-5-nitrobenzonitrile](/img/structure/B2786243.png)